molecular formula C25H27N3O4 B11624837 3-Ethyl 6-methyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate

3-Ethyl 6-methyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate

Cat. No.: B11624837
M. Wt: 433.5 g/mol
InChI Key: NSHKSSCLBOOMNI-UHFFFAOYSA-N
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Description

3-Ethyl 6-methyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Substitution Reactions:

    Amination: The piperidin-1-yl group is introduced through nucleophilic substitution reactions, where the phenyl group is substituted with the piperidin-1-yl group.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the dicarboxylate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 6-methyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-Ethyl 6-methyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

3-Ethyl 6-methyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate is unique due to its specific substitutions and functional groups, which confer distinct chemical and biological properties. Its combination of ethyl, methyl, and piperidin-1-yl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

3-O-ethyl 6-O-methyl 4-(4-piperidin-1-ylanilino)quinoline-3,6-dicarboxylate

InChI

InChI=1S/C25H27N3O4/c1-3-32-25(30)21-16-26-22-12-7-17(24(29)31-2)15-20(22)23(21)27-18-8-10-19(11-9-18)28-13-5-4-6-14-28/h7-12,15-16H,3-6,13-14H2,1-2H3,(H,26,27)

InChI Key

NSHKSSCLBOOMNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)N4CCCCC4)C(=O)OC

Origin of Product

United States

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